Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Overview
Description
This compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry known for its high electronegativity and the ability to increase the stability of compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, an ester group (carboxylate), and a trifluoromethyl group. These groups can significantly influence the chemical behavior of the compound .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on its functional groups. The trifluoromethyl group is known to undergo various reactions, including oxidation, reduction, and coupling reactions . The thiazole ring can participate in electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity, boiling point, and solubility .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Aminoethyl Thiazole Derivatives : Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate serves as a precursor for the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs, employing Michael-like addition of secondary amines. Primary amines were also explored in this context (Boy & Guernon, 2005).
Preparation of Novel Thiazole Compounds with Antibacterial Activity : A study synthesized novel thiazole compounds, including one with an ether structure, displaying significant antibacterial properties, especially against certain fungi (Qiu Li-ga, 2015).
Photolysis in Thiazole-5-Carboxylate Esters Synthesis : Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate's photolysis in a trifluoroacetic acid environment resulted in moderate yields of thiazole-5-carboxylate esters, highlighting a distinct synthetic route (Fong et al., 2004).
One-Pot Synthesis of Functionalized Thiazole Carboxylates : A simplified one-pot synthesis method was described for creating functionalized ethyl 1,3-thiazole-5-carboxylates, utilizing thioureas or thioamides in an ionic liquid environment (Yavari et al., 2009).
Biological and Pharmaceutical Applications
Antimicrobial and Antilipase Activities : Certain ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, featuring thiazole nuclei, showed good to moderate antimicrobial activities against various microorganisms, along with notable antiurease and antilipase activities (Başoğlu et al., 2013).
Corrosion Inhibition on AA6061 Alloy : Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate demonstrated effectiveness as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media, acting as a mixed-type inhibitor and forming a protective film on the metal surface (Raviprabha & Bhat, 2019).
Antimicrobial Study of Modified Derivatives : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a substantial derivative of the thiazole group, was modified and synthesized. These new compounds showed antimicrobial activities against various bacterial and fungal strains (Desai et al., 2019).
Drug-Likeness and SARS-CoV-2 Inhibitory Activity : Novel thiazole derivatives, including ethyl 5-((4-fluorophenyl)carbamoyl)-thiazole-4-carboxylate, were synthesized and analyzed for their structure, reactivity, and druggability. Molecular docking and ADME-T calculations demonstrated their potential as SARS-CoV-2 inhibitors and their compliance with the Lipinski's rule of five (Nagarajappa et al., 2022).
Future Directions
properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-2-13-6(12)4-5(7(8,9)10)14-3-11-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLCVRWHHVATKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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